
4-(thiophene-3-amido)phenyl fluoranesulfonate
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Overview
Description
4-(thiophene-3-amido)phenyl fluoranesulfonate is a synthetic molecule that has garnered attention in the scientific community due to its potential applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a phenyl group attached to a fluoranesulfonate moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Preparation Methods
The synthesis of 4-(thiophene-3-amido)phenyl fluoranesulfonate typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Amidation: The thiophene ring is then subjected to amidation to introduce the amido group at the 3-position.
Coupling with phenyl fluoranesulfonate: The final step involves coupling the thiophene-3-amido derivative with phenyl fluoranesulfonate under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-(thiophene-3-amido)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Substitution: The phenyl fluoranesulfonate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(thiophene-3-amido)phenyl fluoranesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(thiophene-3-amido)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of organic semiconductors, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the electron-withdrawing effects of the fluoranesulfonate group .
Comparison with Similar Compounds
4-(thiophene-3-amido)phenyl fluoranesulfonate can be compared with other thiophene derivatives, such as:
2-substituted thiophenes: These compounds have a similar thiophene ring structure but differ in the position and nature of the substituents.
Thiophene-based drugs: Examples include suprofen and articaine, which have therapeutic applications.
Thiophene-containing materials: These include organic semiconductors and light-emitting diodes, which utilize the unique electronic properties of the thiophene ring.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties that are not observed in other thiophene derivatives.
Properties
CAS No. |
2411269-21-9 |
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Molecular Formula |
C11H8FNO4S2 |
Molecular Weight |
301.3 |
Purity |
91 |
Origin of Product |
United States |
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